1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

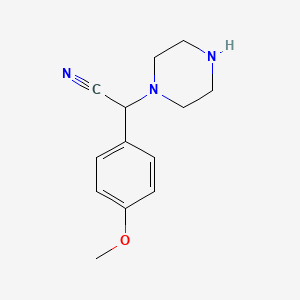

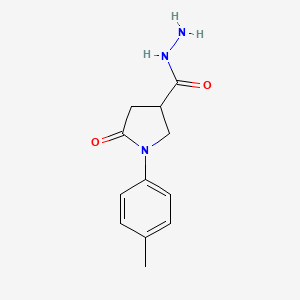

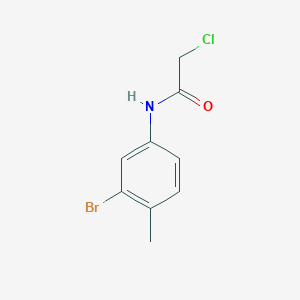

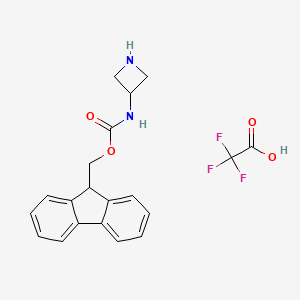

“1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often found in various pharmaceuticals . The “4-Methylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (-CH3) attached to the 4th carbon in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbohydrazide group, and the 4-methylphenyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The pyrrolidine ring, carbohydrazide group, and 4-methylphenyl group could all potentially participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbohydrazide group and the pyrrolidine ring) would all play a role .

科学研究应用

合成和化学性质

与萘醌衍生物的合成:1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼已用于与 1,4-萘醌衍生物的反应,从而合成各种 N'-苯基-5-氧代吡咯烷-3-甲酰肼。这些化合物使用碘化乙基进一步烷基化。它们的化学性质使用核磁共振、红外和质谱进行表征 (Vaickelionienė 等人,2011)。

抗菌活性:已合成各种 1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼衍生物并对其抗菌活性进行测试。这些衍生物对金黄色葡萄球菌、单核细胞增生李斯特菌、大肠杆菌和铜绿假单胞菌等细菌菌株表现出显着的疗效 (Balandis 等人,2019)。

抗氧化活性:已从 1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼合成含有氯、羟基、异丙基、硝基、亚硝基和氨基取代基的衍生物。这些化合物表现出有效的抗氧化活性,在某些情况下甚至超过了众所周知的抗氧化剂如抗坏血酸 (Tumosienė 等人,2019)。

新型衍生物合成:从 1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼合成了具有各种部分的一系列 1,3-二取代吡咯烷酮衍生物。这些包括腙、唑、三嗪以及半和硫代氨基脲部分,展示了该化合物在创建多样化化学结构方面的多功能性 (Urbonavičiūtė 等人,2014)。

医学和生物应用

抗菌剂:从 1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼合成的化合物表现出优异的抗菌活性,特别是针对铜绿假单胞菌和单核细胞增生李斯特菌。这表明它们具有作为有效抗菌剂的潜力 (Balandis 等人,2019)。

潜在的镇痛和抗炎剂:由 1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼制备的 5-苯基-4-R-吡咯-3-甲酰肼的某些亚芳基衍生物在动物模型中表现出显着的镇痛和抗炎活性。这表明它们在疼痛和炎症管理中具有潜在的治疗用途 (Murineddu 等人,2001)。

衍生物的抗菌活性:1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼的各种衍生物的合成产生了具有相当抗菌活性的化合物,进一步强调了其在新抗菌药物开发中的效用 (Žirgulevičiūtė 等人,2015)。

抗菌和抗真菌特性:从 1-(4-甲基苯基)-5-氧代吡咯烷-3-甲酰肼合成的新型 3-取代 1-(3-羟基苯基)-5-氧代吡咯烷衍生物已证明具有潜在的抗菌和抗真菌活性。这突出了该化合物在开发对抗微生物感染的新药剂中的作用 (Voskienė 等人,2012)。

作用机制

未来方向

属性

IUPAC Name |

1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVPNXSPVGYLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

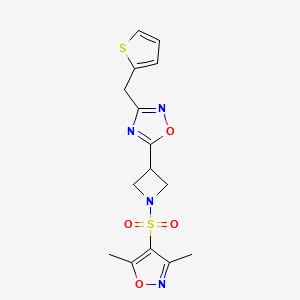

![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)

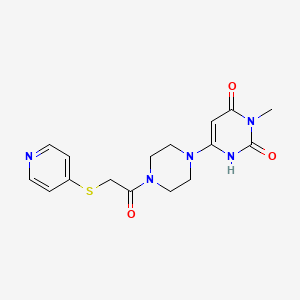

![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)

![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)

![8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2400231.png)

![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)